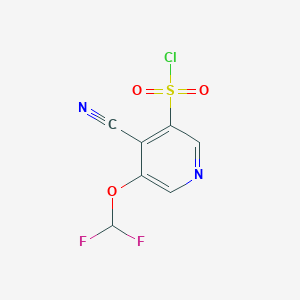

4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride

Beschreibung

4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with a pyridine backbone modified by a cyano (-CN) group at position 4, a difluoromethoxy (-OCF₂H) group at position 5, and a sulfonyl chloride (-SO₂Cl) group at position 2. This compound’s structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and analytical chemistry. The sulfonyl chloride group enables nucleophilic substitution reactions, while the electron-withdrawing cyano and difluoromethoxy substituents enhance reactivity and influence solubility and stability.

Eigenschaften

Molekularformel |

C7H3ClF2N2O3S |

|---|---|

Molekulargewicht |

268.63 g/mol |

IUPAC-Name |

4-cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride |

InChI |

InChI=1S/C7H3ClF2N2O3S/c8-16(13,14)6-3-12-2-5(4(6)1-11)15-7(9)10/h2-3,7H |

InChI-Schlüssel |

RWYTVXNPHMGBIB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C=N1)S(=O)(=O)Cl)C#N)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Cyano-5-(Difluormethoxy)pyridin-3-sulfonylchlorid beinhaltet typischerweise die Chlorierung des entsprechenden Pyridinderivats. Eine gängige Methode ist die oxidative Chlorierung von 3-Cyanopyridin-2-thionen . Die Reaktionsbedingungen umfassen oft die Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Sulfurylchlorid, und die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 4-Cyano-5-(Difluormethoxy)pyridin-3-sulfonylchlorid große Chlorierungsprozesse unter Verwendung von automatisierten Reaktoren umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um hochreine Produkte zu erhalten, die für verschiedene Anwendungen geeignet sind.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Cyano-5-(Difluormethoxy)pyridin-3-sulfonylchlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Sulfonylchloridgruppe kann durch Nukleophile wie Amine oder Alkohole substituiert werden, um Sulfonamid- oder Sulfonatderivate zu bilden.

Oxidation und Reduktion: Die Cyanogruppe kann zu einem Amin reduziert werden, oder der Pyridinring kann oxidiert werden, um N-Oxide zu bilden.

Elektrophile aromatische Substitution: Der Pyridinring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen Elektrophile wie Halogene oder Nitrogruppen eingeführt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Thionylchlorid, Sulfurylchlorid, Amine, Alkohole und verschiedene Oxidations- oder Reduktionsmittel. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, z. B. bei bestimmten Temperaturen, Drücken und pH-Werten, um die gewünschten Produkte zu erhalten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfonamidderivate, Sulfonatester, Amine und Pyridin-N-Oxide. Diese Produkte haben vielfältige Anwendungen in der chemischen Synthese und Forschung.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chlorides. The compound exhibits a unique structure that contributes to its reactivity and functional properties. The presence of the difluoromethoxy group enhances its lipophilicity, potentially improving bioavailability in drug formulations.

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit the proliferation of various cancer cell lines, including colon and breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates in cancer therapy.

2. Antifungal Properties

The compound has been noted for its potential antifungal applications. It is involved in the synthesis of medicaments aimed at treating fungal diseases . The structural characteristics of this compound allow it to interact with fungal cell membranes, disrupting their integrity and leading to cell death.

3. Gastrointestinal Disorders Treatment

Pyridine derivatives, including this compound, have been explored for their efficacy in treating gastrointestinal disorders such as peptic ulcers and gastritis. The sulfonamide moiety is particularly effective in modulating gastric acid secretion and promoting mucosal healing . This application is supported by clinical studies demonstrating reduced recurrence rates of ulcers when treated with related compounds.

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyridine derivatives against colon cancer cell lines. Among them, this compound showed an IC50 value of 4.8 nM, indicating potent antiproliferative activity. The study highlighted the importance of the difluoromethoxy group in enhancing cellular uptake and activity .

Case Study 2: Antifungal Screening

In a screening program for antifungal agents, compounds derived from pyridine-3-sulfonyl chloride were tested against Candida species. Results showed that these derivatives had a minimum inhibitory concentration (MIC) significantly lower than standard antifungals, suggesting a novel mechanism of action that warrants further investigation .

Data Tables

Wirkmechanismus

The mechanism of action of 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The cyano group and difluoromethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The reactivity and selectivity of sulfonyl chlorides depend on substituents and their electronic effects. Below is a comparison with key analogs:

Key Observations :

Analytical Performance

In a study comparing sulfonyl chlorides for derivatizing bisphenols (BPs), pyridine-3-sulfonyl chloride (PS-Cl) demonstrated superior sensitivity and selectivity over DNS-Cl and DMIS derivatives, with responses improved 1–250 times . While direct data for this compound are unavailable, its electron-withdrawing substituents are hypothesized to further enhance derivatization efficiency by stabilizing transition states during reactions with hydroxyl or amine groups in analytes.

Biologische Aktivität

4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride (CAS: 924886-42-0) is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a cyano group, a difluoromethoxy group, and a sulfonyl chloride functional group. This combination of functional groups suggests significant potential for biological activity, particularly in medicinal chemistry and organic synthesis.

The sulfonyl chloride functional group in this compound enhances its reactivity, particularly towards nucleophiles, allowing it to participate in various chemical reactions. The presence of the cyano and difluoromethoxy groups contributes to its unique reactivity profile and potential biological applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:

- Antidote Properties : Some related pyridine sulfonyl chlorides have been identified as effective antidotes against herbicides, showcasing their potential in agricultural applications .

- PI3-Kinase Inhibition : Pyridine derivatives have been studied for their ability to inhibit PI3-kinase activity, which plays a crucial role in cell growth, differentiation, and apoptosis. This inhibition could have implications for cancer therapy .

- Antiprotozoal Activity : Certain analogs have demonstrated antiprotozoal properties against Plasmodium falciparum, indicating potential use in treating malaria .

Table 1: Summary of Biological Activities

The synthesis of this compound typically involves reactions with phosphorus pentachloride in an appropriate solvent, yielding high-purity products suitable for further biological testing . The mechanism of action for its biological activity often involves interaction with specific enzymes or receptors, leading to inhibition or modulation of cellular pathways.

Case Study: PI3-Kinase Inhibition

In a study evaluating the effects of various pyridine derivatives on PI3-kinase activity, compounds were tested for their ability to inhibit kinase functions critical to cell signaling pathways involved in cancer progression. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting that modifications to the pyridine structure can enhance biological efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Cyano-5-(difluoromethoxy)pyridine-3-sulfonyl chloride?

Synthesis typically involves functionalizing pyridine derivatives via sequential reactions:

- Sulfonylation : React pyridine precursors (e.g., 3-aminopyridine derivatives) with chlorosulfonic acid or thionyl chloride (SOCl₂) under anhydrous conditions .

- Cyanation and Difluoromethoxy Introduction : Use nucleophilic substitution with cyanide sources (e.g., CuCN) and fluorinating agents (e.g., Selectfluor®) for substituent addition.

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR Spectroscopy : and NMR to confirm substituent positions and fluorine environments. NMR resolves cyano and sulfonyl groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS) and fragmentation patterns.

- FT-IR : Identify characteristic peaks (e.g., S=O stretch at ~1370 cm⁻¹, C≡N at ~2200 cm⁻¹) .

Q. How should stability and storage be managed for this sulfonyl chloride?

- Storage : Keep at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use desiccants (e.g., silica gel) .

- Handling : Conduct reactions in anhydrous solvents (e.g., dry DCM) and avoid prolonged exposure to moisture.

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during sulfonylation?

- Reaction Optimization :

- Use excess SOCl₂ (2–3 eq.) to drive sulfonylation to completion .

- Add catalytic DMAP to enhance reaction efficiency and reduce byproducts.

- Maintain temperatures below 0°C to suppress hydrolysis .

- Kinetic Studies : Monitor reaction rates via in-situ FT-IR or NMR to identify optimal conditions.

Q. What analytical challenges arise in quantifying trace byproducts (e.g., sulfonic acids or des-cyano derivatives)?

Q. How do electron-withdrawing groups (e.g., cyano, sulfonyl) influence reactivity in nucleophilic substitutions?

- Electronic Effects : The sulfonyl group deactivates the pyridine ring, reducing electrophilicity at the 3-position. The cyano group further stabilizes intermediates via resonance.

- Comparative Studies : Contrast reactivity with analogs like 5-(trifluoromethoxy)pyridine-3-sulfonyl chloride (see substituent effects in ).

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase). Parameterize the sulfonyl chloride group for covalent binding .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.